molecular formula C9H12FNO2 B13441964 2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol

2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol

Cat. No.: B13441964
M. Wt: 185.20 g/mol
InChI Key: SYBFXMZDBNUWEH-QMMMGPOBSA-N
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Description

2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol is an organic compound with a complex structure that includes an amino group, a methoxy group, and a fluorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and fluorophenol groups can participate in hydrophobic interactions and aromatic stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1R)-1-amino-2-methoxyethyl)-4-fluorophenol
  • 2-((1R)-1-amino-2-methoxyethyl)-3-fluorophenol
  • 2-((1R)-1-amino-2-methoxyethyl)-6-fluorophenol

Uniqueness

What sets 2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol apart from its similar compounds is the specific positioning of the fluorine atom on the phenol ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules, making it unique in its chemical and biological properties.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-[(1R)-1-amino-2-methoxyethyl]-5-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-13-5-8(11)7-3-2-6(10)4-9(7)12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI Key

SYBFXMZDBNUWEH-QMMMGPOBSA-N

Isomeric SMILES

COC[C@@H](C1=C(C=C(C=C1)F)O)N

Canonical SMILES

COCC(C1=C(C=C(C=C1)F)O)N

Origin of Product

United States

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